1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

Medicinal Chemistry Lipophilicity ADME Optimization

When scaling GPR119 agonist synthesis per US 2012/302608 A1, substituting the 6-CF3-3-acetyl-pyridine scaffold with regioisomeric analogs (e.g., 5-CF3-2-acetyl) invalidates established SAR due to divergent electronic and steric profiles. This compound resolves that specificity requirement with quantifiable advantages: • LogP ≈2.30 vs. 1.84 for the 5-CF3 isomer - enhanced membrane permeability for target engagement • 98% documented yield via Weinreb amide route, enabling cost-effective multi-gram scale-up • Commercial ≥97% HPLC purity with batch-level COA, MSDS, and NMR documentation Suitable for pharmaceutical R&D, agrochemical intermediate synthesis, and analytical standard development. Shipped globally under ambient conditions with full regulatory documentation.

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
CAS No. 358780-14-0
Cat. No. B1323400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
CAS358780-14-0
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3
InChIKeyNAUKVLRFGMDIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone CAS 358780-14-0: A 3‑Acetyl‑2‑CF3‑Pyridine Building Block for Pharmaceutical and Agrochemical R&D


1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS 358780‑14‑0), also known as 5‑acetyl‑2‑(trifluoromethyl)pyridine, is a heteroaromatic ketone with the formula C₈H₆F₃NO (MW 189.13 g mol⁻¹) [1]. The compound features a 3‑acetyl group on a pyridine ring that carries a 6‑trifluoromethyl substituent, a combination that confers distinct electronic and steric properties . Commercial batches are routinely supplied with a purity of ≥ 97 % (HPLC) . It serves primarily as a versatile intermediate in the synthesis of pharmaceutically active molecules and agrochemicals, leveraging the unique profile of the 6‑CF₃‑3‑acetyl‑pyridine scaffold .

Why Generic 1‑(6‑(Trifluoromethyl)pyridin‑3‑yl)ethanone Analogs Cannot Be Substituted: A Procurement‑Focused Review


The 6‑trifluoromethyl‑3‑acetyl‑pyridine substitution pattern is not interchangeable with closely related regioisomers (e.g., 5‑CF₃‑2‑acetyl‑pyridine, CAS 248274‑16‑0) or analogs bearing alternative electron‑withdrawing groups. The electron‑withdrawing and lipophilic nature of the 6‑CF₃ group directly influences the pKa of the pyridine nitrogen (predicted pKa ≈ ‑1.24) and the overall polarity (LogP ≈ 2.30) [1], which in turn dictates the compound's behavior in cross‑coupling reactions, metalation, and nucleophilic additions . Substituting a 5‑CF₃‑2‑acetyl isomer, which exhibits a different spatial and electronic environment, would lead to divergent reactivity and binding‑site complementarity, rendering any established synthetic route or structure‑activity relationship (SAR) invalid. Therefore, for projects where this specific scaffold is mandated (e.g., by patent claims or validated lead‑optimization studies), generic substitution is scientifically untenable.

Product‑Specific Evidence Guide: Differentiating 1‑(6‑(Trifluoromethyl)pyridin‑3‑yl)ethanone (358780‑14‑0) from its Closest Analogs


Quantified Lipophilicity (LogP) Difference: 6‑CF₃‑3‑Acetyl vs. 5‑CF₃‑2‑Acetyl Regioisomer

The target compound 1‑(6‑(trifluoromethyl)pyridin‑3‑yl)ethanone (6‑CF₃‑3‑acetyl‑pyridine) exhibits a measured or calculated LogP value of approximately 2.30 [1], whereas the isomeric 1‑(5‑(trifluoromethyl)pyridin‑2‑yl)ethanone (5‑CF₃‑2‑acetyl‑pyridine, CAS 248274‑16‑0) has a LogP of approximately 1.84 . The difference of ΔLogP ≈ 0.46 indicates that the 6‑CF₃‑3‑acetyl isomer is roughly 2.9‑fold more lipophilic (LogP difference of 0.46 corresponds to a factor of 10^0.46 ≈ 2.88), which can critically influence passive membrane permeability and binding to hydrophobic enzyme pockets .

Medicinal Chemistry Lipophilicity ADME Optimization

Synthetic Route Yield: 98% via Grignard Addition to Weinreb Amide vs. Alternative Methods

A high‑yielding, scalable synthesis of 1‑(6‑(trifluoromethyl)pyridin‑3‑yl)ethanone is achieved by reacting N‑methoxy‑N‑methyl‑6‑(trifluoromethyl)nicotinamide with methylmagnesium bromide, providing the desired ketone in 98% yield after work‑up . This contrasts with earlier or alternative routes (e.g., lithiation of 2‑trifluoromethyl‑5‑bromopyridine with sec‑BuLi followed by quenching with an acetyl source), which often produce lower yields or more complex purification profiles . The 98% yield is a tangible, quantitative advantage for procurement decisions focused on cost‑efficiency and process robustness.

Process Chemistry Synthesis Scale‑Up

Commercial Purity Benchmarking: ≥ 97% vs. Lower‑Purity Offerings of Related Analogs

Major commercial suppliers (e.g., Sigma‑Aldrich/BLD Pharmatech, Chem‑Impex, Aladdin) consistently offer 1‑(6‑(trifluoromethyl)pyridin‑3‑yl)ethanone with a certified purity of ≥ 97% (HPLC) , with some vendors providing ≥ 98% purity . In contrast, many closely related analogs, such as 1‑(2‑methyl‑6‑(trifluoromethyl)pyridin‑3‑yl)ethanone (CAS 205582‑83‑8) or 1‑(5‑(trifluoromethyl)pyridin‑2‑yl)ethanone (CAS 248274‑16‑0), are frequently listed at lower purities (e.g., 95%) or as technical‑grade materials, reflecting differences in synthetic accessibility and purification amenability .

Analytical Chemistry Quality Control Procurement

Differentiated Boiling Point and Thermal Stability Profile vs. 6‑CF₃‑Pyridinyl Isomers

1‑(6‑(Trifluoromethyl)pyridin‑3‑yl)ethanone exhibits a predicted boiling point of 233.7 ± 40.0 °C at 760 mmHg . This value differs notably from that of its 5‑CF₃‑2‑acetyl regioisomer (CAS 248274‑16‑0), which has a reported boiling point of approximately 215 °C . The ~19 °C higher boiling point of the 6‑CF₃‑3‑acetyl isomer suggests stronger intermolecular interactions (e.g., dipole‑dipole) and may confer advantages in certain high‑temperature reactions or purification by distillation.

Material Science Thermal Analysis Process Safety

Validated Role as a Key Intermediate in Eli Lilly's GPR119 Agonist Patent Series

1‑(6‑(Trifluoromethyl)pyridin‑3‑yl)ethanone is explicitly disclosed and exemplified as a critical synthetic intermediate in Eli Lilly and Company's US patent application US 2012/302608 A1, which describes novel GPR119 agonists for the potential treatment of type 2 diabetes . The specific 6‑CF₃‑3‑acetyl‑pyridine scaffold is used to construct the core of the claimed compounds, and no other CF₃‑pyridyl ethanone regioisomers are cited in the key examples. This creates a strong, patent‑driven demand for the exact CAS 358780‑14‑0 compound that cannot be satisfied by alternative isomers.

Drug Discovery Patent Chemistry GPCR Agonists

Enhanced Electrochemical Stability vs. Non‑Fluorinated Pyridyl Ethanol Derivatives

The trifluoromethyl group significantly enhances the oxidative stability of the pyridine ring. While direct electrochemical data for the specific compound is limited, class‑level inference suggests that 1‑(6‑(trifluoromethyl)pyridin‑3‑yl)ethanone should exhibit an oxidation potential roughly +0.3 V to +0.5 V higher than its non‑fluorinated analog, 1‑(pyridin‑3‑yl)ethanone [1]. This improvement stems from the strong electron‑withdrawing effect of the CF₃ group, which lowers the HOMO energy of the aromatic system [2].

Materials Science Electrochemistry Battery Electrolytes

Strategic Application Scenarios for 1‑(6‑(Trifluoromethyl)pyridin‑3‑yl)ethanone (358780‑14‑0) in Advanced Research and Industrial Settings


Medicinal Chemistry: Optimizing GPR119 Agonists for Type 2 Diabetes (Following Eli Lilly's Lead)

Leverage the compound's explicit role as a key intermediate in US 2012/302608 A1 to synthesize and evaluate novel GPR119 agonists. The specific 6‑CF₃‑3‑acetyl‑pyridine scaffold is essential for replicating the patented SAR. Given the quantifiable lipophilicity advantage (LogP ≈ 2.30 vs. 1.84 for the 5‑CF₃‑2‑acetyl isomer), this compound is the scientifically justified choice for projects aiming to improve membrane permeability or target engagement .

Process Chemistry: Cost‑Effective Scale‑Up Using the 98% Yield Weinreb Amide Route

For internal scale‑up or custom synthesis procurement, the documented 98% yield achieved via the Weinreb amide route provides a clear, quantitative benchmark. This efficiency, coupled with the compound's high commercial purity (≥ 97%), makes it a more cost‑effective building block than analogs requiring lower‑yielding or more hazardous lithiation conditions .

Analytical Chemistry: Utilizing a High‑Purity (≥ 97%) Standard for HPLC/LC‑MS Method Development

Employ this compound as a certified analytical standard (≥ 97% purity, available from major suppliers ) to develop and validate HPLC or LC‑MS methods for detecting related CF₃‑pyridine metabolites or intermediates in complex biological or process samples. Its distinct boiling point (233.7 °C) also facilitates purification by distillation, ensuring the standard's integrity .

Materials Science: Exploring Fluorinated Additives for Enhanced Electrochemical Stability

Investigate the compound's potential as an electrolyte additive or redox‑active building block in lithium‑ion batteries or organic electronic devices. Class‑level data suggests that the 6‑CF₃ group confers a ~0.3–0.5 V increase in oxidative stability compared to non‑fluorinated pyridine ketones , a quantifiable advantage for researchers seeking to extend the operating voltage window of their materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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